![molecular formula C22H39N B13670553 (Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile](/img/structure/B13670553.png)
(Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile is an organic compound characterized by its unique structure, which includes two double bonds and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of alkenes and nitriles as starting materials. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the correct configuration of the double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can convert the nitrile group to an amine.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.
Biology
In biological research, this compound can be used to study the effects of nitrile-containing molecules on biological systems. It may serve as a model compound for understanding the interactions between nitriles and biological macromolecules.
Medicine
In medicine, this compound may have potential applications in drug development. Its ability to undergo various chemical modifications makes it a versatile candidate for the synthesis of pharmaceutical compounds.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of (Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function. The double bonds in the molecule can also undergo reactions that modify its activity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-Dodec-7-en-1-yl acetate: This compound has a similar structure but contains an acetate group instead of a nitrile group.
(E)-Dodec-3-en-1-yl acetate: This compound has a different configuration of the double bonds and an acetate group.
Dodec-3Z-enolide: This compound contains a lactone ring instead of a nitrile group.
Uniqueness
(Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile is unique due to its specific configuration of double bonds and the presence of a nitrile group
Eigenschaften
Molekularformel |
C22H39N |
---|---|
Molekulargewicht |
317.6 g/mol |
IUPAC-Name |
2-dec-4-enyldodec-6-enenitrile |
InChI |
InChI=1S/C22H39N/c1-3-5-7-9-11-13-15-17-19-22(21-23)20-18-16-14-12-10-8-6-4-2/h11-14,22H,3-10,15-20H2,1-2H3 |
InChI-Schlüssel |
CAFQNZNFYSFVAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCCCC(CCCC=CCCCCC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.